![molecular formula C19H18N2O3S B2799300 (2E,5E)-2-((2,3-dimethylphenyl)imino)-5-(4-hydroxy-3-methoxybenzylidene)thiazolidin-4-one CAS No. 356572-83-3](/img/structure/B2799300.png)
(2E,5E)-2-((2,3-dimethylphenyl)imino)-5-(4-hydroxy-3-methoxybenzylidene)thiazolidin-4-one
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Description
(2E,5E)-2-((2,3-dimethylphenyl)imino)-5-(4-hydroxy-3-methoxybenzylidene)thiazolidin-4-one is a useful research compound. Its molecular formula is C19H18N2O3S and its molecular weight is 354.42. The purity is usually 95%.
BenchChem offers high-quality (2E,5E)-2-((2,3-dimethylphenyl)imino)-5-(4-hydroxy-3-methoxybenzylidene)thiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E,5E)-2-((2,3-dimethylphenyl)imino)-5-(4-hydroxy-3-methoxybenzylidene)thiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization
Research on compounds similar to "(2E,5E)-2-((2,3-dimethylphenyl)imino)-5-(4-hydroxy-3-methoxybenzylidene)thiazolidin-4-one" often focuses on their synthesis and structural characterization. For instance, derivatives of 5-substituted-2,4-thiazolidinedione, a core structure related to the compound , have been synthesized and analyzed for their structural properties using techniques like IR, NMR, MS spectroscopy, and in some cases, X-ray crystallography. These studies provide insights into the molecular frameworks and the potential for further chemical modifications (Popov-Pergal et al., 2010).
Biological Activities
Compounds within this chemical family have been evaluated for a broad spectrum of biological activities. Research has demonstrated that derivatives of 4-thiazolidinone, a closely related scaffold, exhibit significant biological properties, including antimicrobial and anticancer activities. These studies indicate the potential therapeutic applications of these compounds and highlight their role in the development of new drugs (Deep et al., 2016).
Antimicrobial and Antifungal Properties
Several studies have focused on the antimicrobial and antifungal properties of thiazolidin-4-one derivatives. These compounds have been tested against a variety of pathogenic bacterial and fungal strains, with some showing promising results that could lead to the development of new antimicrobial agents. The structure-activity relationship (SAR) analysis in these studies helps in understanding the molecular features responsible for the biological activity, guiding the design of more potent derivatives (Liu et al., 2000).
Anticancer Research
The anticancer potential of thiazolidin-4-one derivatives has also been explored, with some compounds exhibiting inhibitory activity against various cancer cell lines. This research avenue is particularly promising, as it may lead to the discovery of novel anticancer agents with specific mechanisms of action. These studies not only highlight the therapeutic potential of these compounds but also contribute to the understanding of their interaction with biological targets (Kaminskyy et al., 2016).
properties
IUPAC Name |
(5E)-2-(2,3-dimethylphenyl)imino-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-11-5-4-6-14(12(11)2)20-19-21-18(23)17(25-19)10-13-7-8-15(22)16(9-13)24-3/h4-10,22H,1-3H3,(H,20,21,23)/b17-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGRCVJLSPMNNM-LICLKQGHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N=C2NC(=O)C(=CC3=CC(=C(C=C3)O)OC)S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)N=C2NC(=O)/C(=C\C3=CC(=C(C=C3)O)OC)/S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E,5E)-2-((2,3-dimethylphenyl)imino)-5-(4-hydroxy-3-methoxybenzylidene)thiazolidin-4-one |
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